2,4'-Difluoro-3-isopropoxy-[1,1'-biphenyl]-4-carbaldehyde is an organic compound that belongs to the biphenyl family, characterized by two phenyl rings connected by a single bond. This compound features a carbaldehyde functional group at one end and a difluoro substituent along with an isopropoxy group on the biphenyl structure. The molecular formula is , indicating the presence of carbon, hydrogen, fluorine, and oxygen atoms.
This compound is typically synthesized in laboratory settings and may not be widely available commercially. Research articles and chemical databases provide insights into its synthesis and potential applications.
2,4'-Difluoro-3-isopropoxy-[1,1'-biphenyl]-4-carbaldehyde is classified as an aromatic aldehyde due to the presence of the aldehyde group attached to an aromatic system. It also falls under the category of halogenated organic compounds due to its difluoro substituents.
The synthesis of 2,4'-Difluoro-3-isopropoxy-[1,1'-biphenyl]-4-carbaldehyde generally involves several steps:
The reaction conditions typically require careful control of temperature and reaction times to optimize yields and minimize by-products. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 2,4'-Difluoro-3-isopropoxy-[1,1'-biphenyl]-4-carbaldehyde can be represented as follows:
CC(C)Oc1ccc(c(c1F)F)C(=O)C2,4'-Difluoro-3-isopropoxy-[1,1'-biphenyl]-4-carbaldehyde can undergo various chemical reactions:
Reactions are typically carried out under controlled conditions to ensure selectivity and yield. For example, oxidation may involve using potassium permanganate or chromium trioxide in acidic conditions.
The mechanism of action for 2,4'-Difluoro-3-isopropoxy-[1,1'-biphenyl]-4-carbaldehyde largely depends on its application in synthetic chemistry or medicinal chemistry. In drug design, for instance:
2,4'-Difluoro-3-isopropoxy-[1,1'-biphenyl]-4-carbaldehyde has several scientific uses:
This compound's unique structural features make it a valuable target for further research in various fields of chemistry and materials science.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2